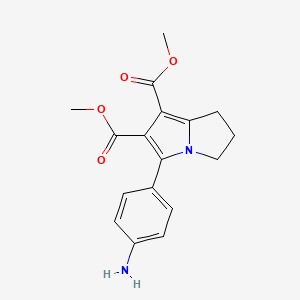![molecular formula C16H15BrN2O B2829941 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 571919-57-8](/img/structure/B2829941.png)
1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a benzimidazole derivative . Benzimidazoles are an important class of heterocyclic compounds that have a wide range of applications, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are usually mild enough to include a variety of functional groups, including aryl halides .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions due to the presence of the imidazole ring. For example, they can react with α-azidoenones at 120 °C in acetonitrile to form substituted imidazoles .Aplicaciones Científicas De Investigación
Ruthenium(II) Complexes for C-N Bond Formation
Ruthenium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands, which may include structures similar to the compound , have shown efficiency in catalyzing C-N bond-forming reactions. These reactions are facilitated through a hydrogen-borrowing methodology under solvent-free conditions, highlighting the potential of these complexes in organic synthesis and catalysis (Donthireddy et al., 2020).
N-heterocyclic Carbenes in Transesterification/Acylation Reactions
N-heterocyclic carbenes, such as imidazol-2-ylidenes, which are structurally related to the compound of interest, serve as efficient catalysts in transesterification between esters and alcohols. These findings support the role of such compounds in facilitating acylation reactions, a critical process in the production of various esters and in the modification of alcohols (Grasa et al., 2002).
Catalytic Performance in Organic Synthesis
A novel mixed-ligand Cu(II) Schiff base complex, potentially involving similar benzimidazole derivatives, demonstrated catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This application underlines the significance of such compounds in catalyzing electrophilic reactions, offering pathways to synthesize valuable heterocyclic compounds (Ebrahimipour et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCUWAUKOUKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
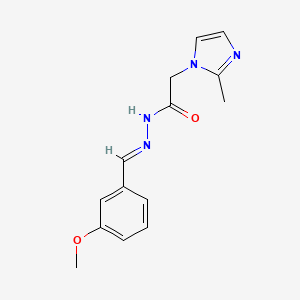

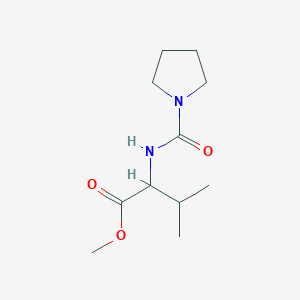
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
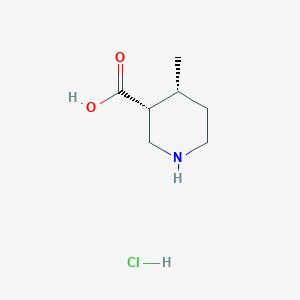
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
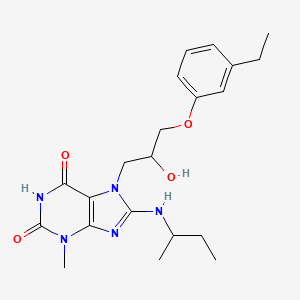
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)

